molecular formula C13H14Cl2N2O3 B019940 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline CAS No. 183322-19-2

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Katalognummer: B019940
CAS-Nummer: 183322-19-2
Molekulargewicht: 317.16 g/mol
InChI-Schlüssel: RORJMEOQKVOQBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline (CAS: 183322-19-2) is a substituted quinazoline derivative characterized by two distinct alkoxy substituents at positions 6 and 7: a 2-chloroethoxy group at position 6 and a 2-methoxyethoxy group at position 5. This compound is primarily recognized as Impurity 6 of the anticancer drug erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) . Its structural features make it a critical intermediate or byproduct in the synthesis of tyrosine kinase inhibitors targeting epidermal growth factor receptor (EGFR) .

Eigenschaften

IUPAC Name

4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-12-7-10-9(13(15)17-8-16-10)6-11(12)19-3-2-14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORJMEOQKVOQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596527
Record name 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-19-2
Record name 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Sequential Alkylation of the Aromatic Core

The synthesis begins with the alkylation of a dihydroxy-substituted aromatic precursor, typically derived from 3,4-dihydroxybenzaldehyde or analogous structures. To introduce the 2-chloroethoxy and 2-methoxyethoxy groups regioselectively, a stepwise approach is employed:

  • Initial Etherification : Reacting 3,4-dihydroxybenzaldehyde with 2-chloroethyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 100°C yields 3-(2-chloroethoxy)-4-hydroxybenzaldehyde. This step achieves ~85% yield under optimized conditions.

  • Second Etherification : The remaining hydroxyl group is alkylated with 2-methoxyethyl bromide using similar conditions, producing 3-(2-chloroethoxy)-4-(2-methoxyethoxy)benzaldehyde.

The regioselectivity of these reactions is controlled by adjusting the stoichiometry of alkylating agents and reaction temperature. Excess base (K₂CO₃) ensures complete deprotonation of phenolic hydroxyl groups, while DMF acts as a polar aprotic solvent to facilitate nucleophilic substitution.

Quinazoline Core Formation

The alkylated benzaldehyde derivative is subsequently converted into the quinazoline scaffold. This involves:

  • Cyclization : Treatment with formamide or ammonium formate under acidic conditions induces cyclization, forming 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one. Yields range from 70–80% depending on the choice of cyclizing agent.

  • Chlorination : The 4-position hydroxyl group is replaced with chlorine using phosphorus oxychloride (POCl₃) at reflux temperatures (110–120°C). This step achieves near-quantitative conversion (>95%).

Optimized Industrial-Scale Synthesis

Continuous Flow Alkylation

Modern production methods prioritize efficiency and safety. Continuous flow reactors enable precise control over reaction parameters, reducing side products like over-alkylated derivatives. For example, a mixed solvent system of tetrahydrofuran (THF) and water facilitates rapid heat dissipation, allowing alkylation at 80°C with 90% yield.

One-Pot Cyclization-Chlorination

Combining cyclization and chlorination in a single reactor minimizes intermediate isolation steps. Using POCl₃ as both a cyclization catalyst and chlorinating agent reduces processing time by 40%. This method achieves an overall yield of 82% for the quinazoline core.

Reaction Mechanisms and Kinetic Analysis

Etherification Kinetics

The rate of alkylation follows second-order kinetics, dependent on the concentration of the phenolic substrate and alkyl halide. Polar solvents like DMF stabilize the transition state, accelerating the reaction. Competitive hydrolysis of alkyl halides is mitigated by maintaining anhydrous conditions.

Chlorination via POCl₃

Phosphorus oxychloride acts as a Lewis acid, coordinating to the carbonyl oxygen of the quinazolin-4(3H)-one. This activates the 4-position for nucleophilic attack by chloride, forming the chloro derivative. The reaction proceeds via an SN2 mechanism, with complete conversion achievable within 4–6 hours.

Industrial Production and Purification

Crystallization Techniques

Crude 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is purified via recrystallization from methanol or ethanol. Optimal purity (>99.5%) is achieved by slow cooling of saturated solutions, yielding needle-like crystals suitable for pharmaceutical applications.

Quality Control Metrics

  • HPLC Analysis : Confirms chemical purity using a C18 column with UV detection at 254 nm.

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 3.45 (s, 3H, OCH₃), δ 4.20 (m, 4H, OCH₂CH₂Cl), and δ 8.50 (s, 1H, quinazoline H-2).

Comparative Data Tables

Table 1: Etherification Conditions and Yields

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
2-Chloroethyl BrK₂CO₃DMF10085
2-Methoxyethyl BrCs₂CO₃THF8090

Table 2: Chlorination Agents and Efficiency

ReagentSolventTime (h)Yield (%)
POCl₃Toluene695
SOCl₂Dichloroethane888

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the ether groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminoquinazoline derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would be determined by the specific modifications made to the quinazoline scaffold and the biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Positional Variants

The compound’s structural isomers differ in the placement of substituents on the quinazoline core:

Compound Name Substituents (Position 6 / Position 7) CAS Number Key Differences
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline 6: 2-chloroethoxy; 7: 2-methoxyethoxy 183322-19-2 Primary impurity in erlotinib synthesis; higher lipophilicity due to Cl .
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline 7: 2-chloroethoxy; 6: 2-methoxyethoxy 183322-20-5 Isomer with swapped substituents; altered steric effects may impact reactivity .
6,7-Bis(2-chloroethoxy)-4-chloroquinazoline 6,7: Both 2-chloroethoxy 183321-82-6 Increased halogen content; higher toxicity risk .
6,7-Bis(2-methoxyethoxy)-4-chloroquinazoline 6,7: Both 2-methoxyethoxy 183322-18-1 Direct precursor to erlotinib; improved solubility due to polar groups .

Key Findings :

  • Synthetic Byproducts : Positional isomers (e.g., 183322-19-2 vs. 183322-20-5) arise during nucleophilic substitution reactions due to competing reactivity at positions 6 and 7 .
  • Purification Challenges : The chloroethoxy group in 183322-19-2 complicates purification, necessitating strategies like piperazine substitution to modify polarity .

Functional Group Modifications: Impact on Bioactivity

Comparisons with derivatives bearing alternative substituents:

Compound Name Substituents (Position 6 / Position 7) CAS Number Biological Relevance
Erlotinib (Drug) 6,7: Both 2-methoxyethoxy 183319-69-9 FDA-approved EGFR inhibitor; substituents optimize target binding and solubility .
4-Chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline 7: Extended PEG-like chain 199328-74-0 Enhanced solubility but reduced potency due to steric hindrance .
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline 6: Piperazine-containing chain 894426-67-6 Improved pharmacokinetics via piperazine’s basicity; preclinical anticancer candidate .

Key Findings :

  • EGFR Inhibition : Erlotinib’s bis(2-methoxyethoxy) groups balance solubility and target engagement, whereas chloroethoxy substituents (as in 183322-19-2) reduce efficacy by destabilizing drug-receptor interactions .
  • Solubility vs. Potency : Longer alkoxy chains (e.g., 199328-74-0) improve aqueous solubility but hinder binding to EGFR’s ATP pocket .
  • Piperazine Derivatives : Compounds like 894426-67-6 demonstrate how basic nitrogen atoms enhance bioavailability and metabolic stability .

Byproduct Management :

  • Impurities like 183322-19-2 and 183322-20-5 are minimized using polar solvents or piperazine to displace chloroethoxy groups .
  • Isomeric byproducts require chromatographic separation due to similar physicochemical properties .

Biologische Aktivität

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and its potential as a therapeutic agent.

  • Molecular Formula : C13H14Cl2N2O3
  • Molecular Weight : 317.168 g/mol
  • CAS Number : 183322-19-2
  • Stereochemistry : Achiral

This compound functions primarily as an inhibitor of specific kinases involved in cancer cell proliferation. It has been identified as an Aurora kinase inhibitor and a PDGF (Platelet-Derived Growth Factor) inhibitor, which are critical in the signaling pathways that regulate cell division and survival in cancerous tissues .

Anticancer Properties

Quinazoline derivatives, including this compound, have demonstrated significant anticancer activity:

  • Inhibition of Cancer Cell Proliferation : Studies show that quinazoline derivatives can effectively inhibit the growth of various cancer cell lines. For instance, molecular docking studies indicate that these compounds bind effectively to targets involved in tumor growth .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated using the MTT assay on breast cancer cell lines (MCF-7). Results indicated that the compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific receptors that modulate cell survival pathways. This mechanism is crucial for developing targeted therapies against resistant cancer types .

Case Studies and Research Findings

StudyFindings
Molecular Docking Analysis Demonstrated strong binding affinity to Aurora kinase and PDGF receptors, indicating potential efficacy in inhibiting these targets .
Cytotoxicity Assay Showed significant reduction in MCF-7 cell viability with IC50 values indicating effective concentration ranges for therapeutic use .
In Vivo Studies Preliminary animal studies indicated reduced tumor growth in xenograft models treated with the compound compared to controls, supporting its potential as an effective anticancer agent .

Q & A

Q. How can the synthesis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline be optimized for higher yields?

Methodological Answer:

  • Reagent Selection: Use dichloromethane (DCM) as a solvent with oxalyl chloride for chlorination (2 days at room temperature), achieving 74% yield . Compare this to DMSO-based reflux methods (18 hours), which yield 65% .
  • Catalyst Efficiency: Introduce catalytic dimethylformamide (DMF) during chlorination to enhance reactivity .
  • Workup Optimization: Neutralize with saturated sodium bicarbonate post-reaction to minimize side products, followed by drying over anhydrous Na₂SO₄ .
  • Table 1: Synthesis Comparison
MethodSolventReaction TimeYieldReference
ChlorinationDCM + DMF2 days74%
Hydrazide CyclizationDMSO18 hours65%

Q. What characterization techniques are critical for verifying the structure of this quinazoline derivative?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H NMR peaks to confirm substituent positions (e.g., methoxy groups at δ 3.95 ppm and chloroethoxy at δ 4.0–4.3 ppm) .
  • Mass Spectrometry (MS-ESI): Validate molecular weight (e.g., MH+^+ peaks at 428–535 m/z for intermediates) .
  • Elemental Analysis: Confirm purity (>95%) and stoichiometry (e.g., C 50.6%, H 4.9%, N 11.2% for hydrochloride salts) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

Methodological Answer:

  • Solvent Systems: Use ethyl acetate/methanol/water (47:6:47) mixtures for solubilization .
  • pH Adjustment: Stabilize the compound in aqueous buffers at pH 8 using sodium hydrogen carbonate .
  • Storage: Store as a hydrochloride salt under inert conditions (N₂ atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states, as demonstrated by ICReDD’s approach to reaction design .
  • Machine Learning (ML): Train models on existing quinazoline reaction datasets to predict optimal conditions (e.g., solvents, catalysts) .
  • Case Study: ICReDD reduced reaction development time by 50% using computational-experimental feedback loops .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis: Compare IC₅₀ values under standardized assay conditions (e.g., kinase inhibition assays) .
  • Structural Analogues: Test derivatives like 4-(4-chloro-2-fluoroanilino)-6-methoxyquinazolines to isolate substituent effects .
  • Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies improve the design of quinazoline-based kinase inhibitors?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the 6- and 7-positions with alkoxy groups (e.g., 2-methoxyethoxy) to enhance target binding .
  • Crystallography: Resolve co-crystal structures with kinases (e.g., EGFR) to identify key interactions .
  • In Silico Docking: Use AutoDock Vina to screen substituent libraries for improved affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Reactant of Route 2
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.